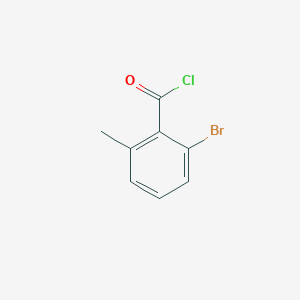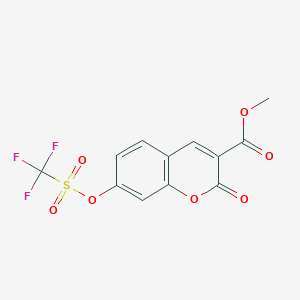
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate typically involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a suitable catalyst. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The chromene core structure is known to interact with various biological targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of the trifluoromethylsulfonyl group.
Methyl 2-oxo-7-(methylsulfonyl)oxy-2H-chromene-3-carboxylate: Has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets
Propriétés
Formule moléculaire |
C12H7F3O7S |
|---|---|
Poids moléculaire |
352.24 g/mol |
Nom IUPAC |
methyl 2-oxo-7-(trifluoromethylsulfonyloxy)chromene-3-carboxylate |
InChI |
InChI=1S/C12H7F3O7S/c1-20-10(16)8-4-6-2-3-7(5-9(6)21-11(8)17)22-23(18,19)12(13,14)15/h2-5H,1H3 |
Clé InChI |
BNLRINXHDCRGAC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



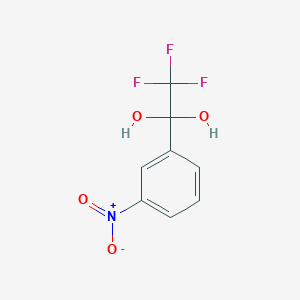
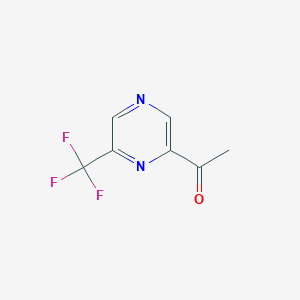
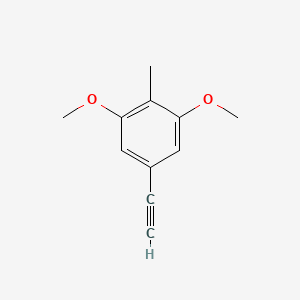
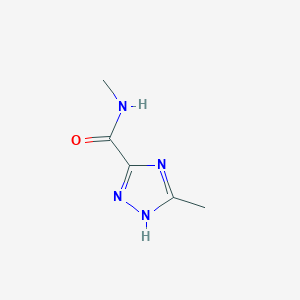

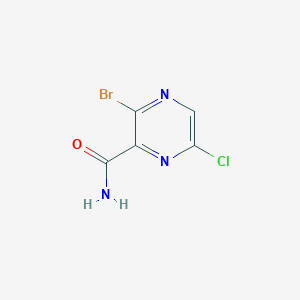
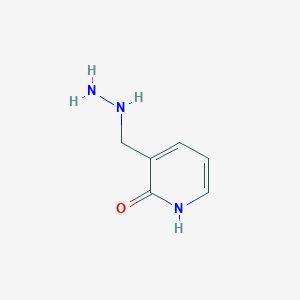
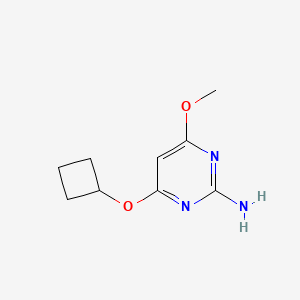
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)

